

Propionohydrazide Solubility: A Technical Support Guide for Researchers

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Compound of Interest

Compound Name: *Propionohydrazide*

Cat. No.: *B1585097*

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Prepared by a Senior Application Scientist

Welcome to the technical support center for **Propionohydrazide**. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of **Propionohydrazide** (CAS 5818-15-5) in various solvent systems. Here, we provide in-depth, practical solutions, troubleshooting guides, and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding Propionohydrazide: Physicochemical Profile

Before addressing solubility issues, it is crucial to understand the fundamental physicochemical properties of **Propionohydrazide**. These characteristics are the primary determinants of its behavior in different solvents.

Propionohydrazide is a small organic molecule featuring a polar hydrazide functional group (-CONHNH₂) attached to a short alkyl chain (propionyl group). This structure imparts a specific polarity and reactivity profile that dictates its solubility.

Property	Value / Description	Source
CAS Number	5818-15-5	[1][2]
Molecular Formula	C ₃ H ₈ N ₂ O	[2]
Molecular Weight	88.11 g/mol	[2][3]
Appearance	White to off-white or colorless solid/powder.[1][4]	[1][4]
Melting Point	179-180 °C	[3]
Predicted pKa	13.46 ± 0.18	[2][3]
Predicted XLogP3-AA	-0.7	[2]
Topological Polar Surface Area	55.1 Å ²	[2]

The negative predicted logP value indicates that **Propionohydrazide** is inherently hydrophilic, suggesting a preference for polar solvents over nonpolar, lipophilic environments.[2] The high polar surface area further supports its capacity for hydrogen bonding, a key interaction for dissolving in polar protic solvents like water and alcohols.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with **Propionohydrazide**.

Q1: In which solvents is Propionohydrazide soluble? I am having trouble dissolving it.

A1: Start with Polar Solvents.

Based on its hydrophilic nature (predicted XLogP3-AA: -0.7), **Propionohydrazide** shows good solubility in polar solvents.[2][4]

- Primary Recommendations:

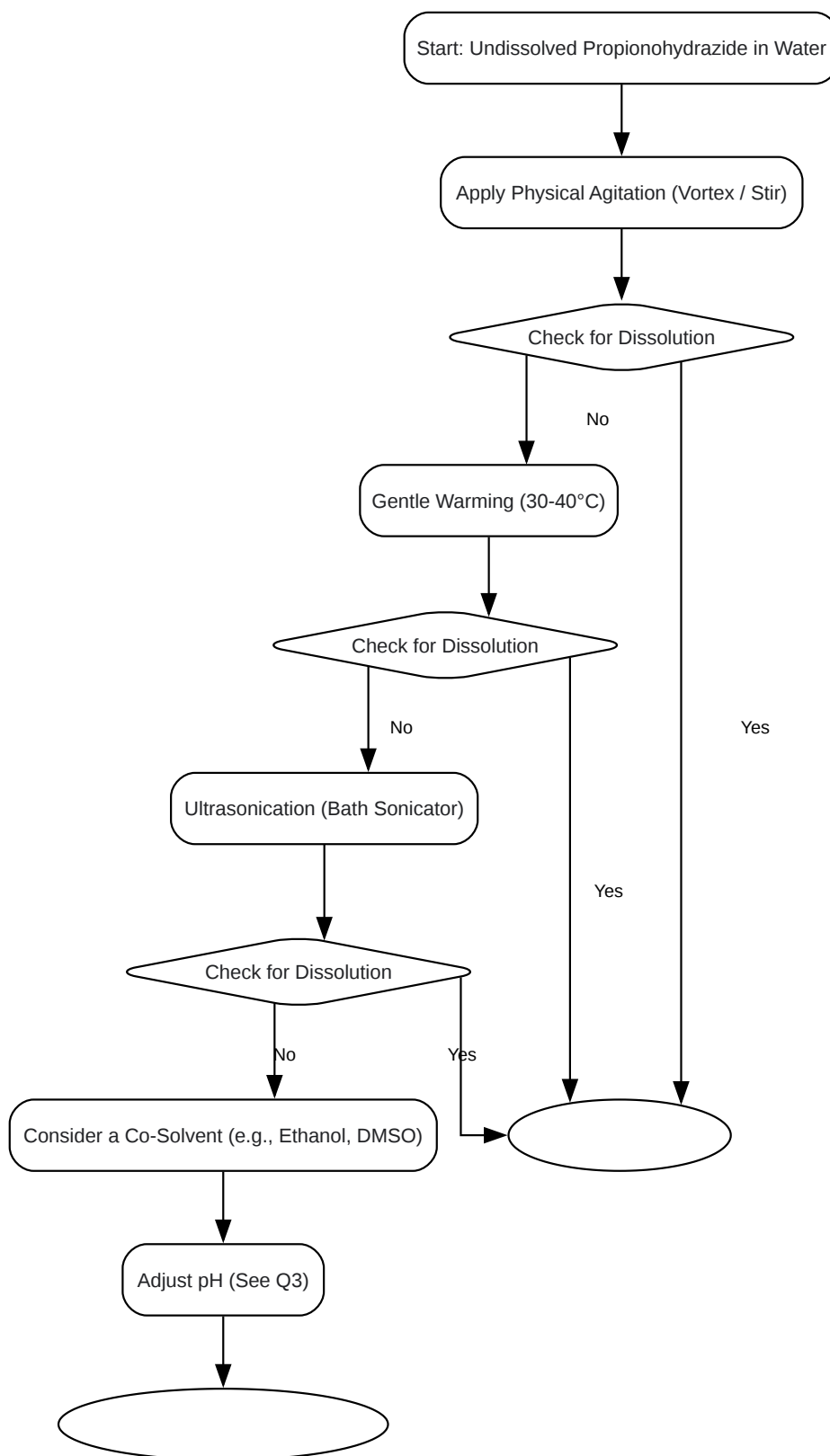
- Water: **Propionohydrazide** is reported to be soluble in water.^{[1][4]} This is due to its ability to form strong hydrogen bonds via the hydrazide group.
- Alcohols: Solubility is also good in polar protic solvents like methanol and ethanol.^[4]
- Polar Aprotic Solvents: For higher concentrations or for use in organic reactions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. While specific data for **Propionohydrazide** is not readily available, closely related hydrazide-containing compounds show high solubility in DMSO and DMF.
- Solvents to Avoid:
 - Nonpolar Solvents: Due to its polarity, **Propionohydrazide** is expected to have very poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether.

Q2: My compound won't dissolve in water even though it's reported to be water-soluble. What should I do?

A2: This is a common issue that can often be resolved with simple physical methods or slight adjustments to the solvent.

First, verify the purity of your compound and ensure your water is deionized and of high purity. Impurities can significantly impact solubility.

Troubleshooting Workflow:



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Caption: Stepwise troubleshooting workflow for dissolving **Propionohydrazide**.

- Mechanism of Action:
 - Agitation & Warming: These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution and disrupting the crystal lattice of the solid compound.
 - Sonication: The high-frequency sound waves create cavitation microbubbles. Their collapse generates localized energy that breaks apart solute aggregates, increasing the surface area available for solvation.

Q3: Can I use pH adjustment to improve the aqueous solubility of Propionohydrazide?

A3: Yes, pH can modulate the solubility of ionizable compounds, but its effect on **Propionohydrazide** may be limited under typical biological conditions.

The hydrazide functional group is weakly basic. The predicted pKa of 13.46 is very high, which typically refers to the deprotonation of the N-H bond and is not relevant for increasing solubility in standard aqueous buffers.^{[2][3]} More relevant would be the pKa of the conjugate acid (R-CONHNH₃⁺), which would determine protonation at low pH. While this value is not readily available, hydrazides are generally very weak bases.

- Acidic Conditions (Low pH): Adding a dilute acid (e.g., 0.1 M HCl) can protonate the terminal amine of the hydrazide group. This creates a cationic species (R-CONHNH₃⁺) which is generally more water-soluble than the neutral form. However, the extent of this improvement depends on the specific pKa of the conjugate acid.
- Basic Conditions (High pH): Increasing the pH is unlikely to improve solubility and may decrease the stability of the compound over time.

Recommendation: If you are working in a buffered system and experiencing solubility issues, a modest decrease in pH (e.g., to pH 5-6) may be beneficial. Always check the stability of your compound at the new pH.^[5]

Q4: How should I prepare a stock solution of Propionohydrazide? What are the best storage

conditions?

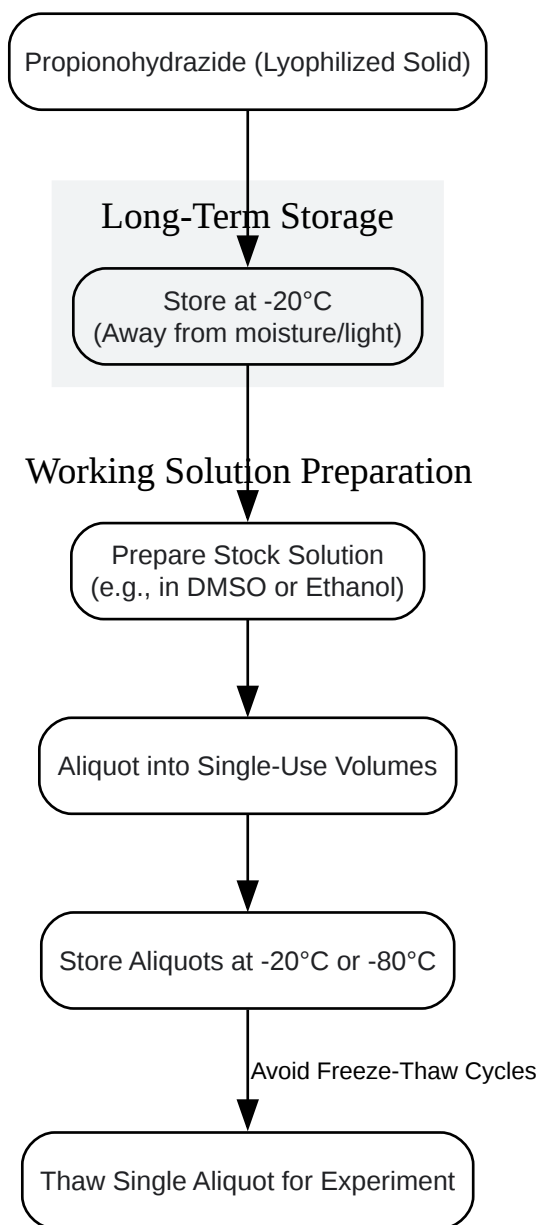
A4: Proper preparation and storage are critical for ensuring the reproducibility of your experiments.

Given its properties, DMSO is an excellent choice for a concentrated stock solution. For assays sensitive to DMSO, ethanol or sterile water are viable alternatives, though you may be limited to lower concentrations.

Protocol: Preparation of a 100 mM **Propionohydrazide** Stock Solution in DMSO

Step	Action	Rationale & Details
1	Equilibration	Before opening, allow the vial of lyophilized Propionohydrazide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.[6]
2	Calculation	Calculate the required volume of DMSO. For 10 mg of Propionohydrazide (MW: 88.11 g/mol) to make a 100 mM stock: $\text{Volume (L)} = (0.010 \text{ g} / 88.11 \text{ g/mol}) / 0.1 \text{ mol/L} = 0.001135 \text{ L}$ or 1.135 mL.
3	Dissolution	Add the calculated volume of anhydrous, high-purity DMSO to the vial. Cap tightly.
4	Solubilization	Vortex the solution for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
5	Aliquoting & Storage	Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage.[6][7]

Storage & Stability Workflow:



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Caption: Recommended storage and handling workflow for **Propionohydrazide**.

- Key Considerations:
 - Avoid Freeze-Thaw Cycles: Repeated cycles can degrade the compound in solution. Aliquoting is essential.[6][7]
 - Moisture Sensitivity: As a hydrazide, the compound can be sensitive to moisture. Store the solid powder in a desiccator and ensure solvents are anhydrous.[3]

- Aqueous Stability: Solutions prepared in aqueous buffers are generally less stable than those in DMSO or ethanol. For aqueous solutions, it is recommended to prepare them fresh before each experiment. If storage is necessary, sterile filter the solution and store at 4°C for no more than a few days, after verifying stability for your specific conditions.[5]

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